2-(Iodomethyl)-2,3-dihydro-1-benzofuran
Overview
Description
2-(Iodomethyl)-2,3-dihydro-1-benzofuran is a compound that falls within the class of benzofurans, which are heterocyclic compounds consisting of fused benzene and furan rings. Benzofurans are known for their presence in various biologically active natural and synthetic compounds .
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. One such method involves a CuI-catalyzed domino process that couples 1-bromo-2-iodobenzenes with beta-keto esters, leading to 2,3-disubstituted benzofurans . Another approach utilizes palladium as a catalyst in a one-pot reaction of 2-ethynylphenol with diiodo compounds to synthesize substituted benzofurans . Additionally, palladium/copper-catalyzed cross-coupling followed by electrophilic cyclization has been described as a versatile method for preparing 2,3-disubstituted benzofurans .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can vary significantly depending on the substituents attached to the core structure. For instance, the crystal structure of a 2-(4-iodophenyl)-substituted benzofuran shows the 4-iodophenyl ring at a dihedral angle to the benzofuran fragment, with stabilization by inter- and intramolecular hydrogen bonds and a halogen bond . Similarly, the structure of 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one exhibits a significant dihedral angle between the benzofuran and aniline fragments, with hydrogen bonding and π-π stacking interactions contributing to the crystal packing .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions, including skeletal transformations when treated with iodic acid, leading to different products depending on the reaction conditions . The reactivity of these compounds allows for the formation of complex structures with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure and substituents. For example, the presence of iodine in the molecule can facilitate the formation of halogen bonds, which can affect the compound's melting point, solubility, and crystal packing . The supramolecular interactions of benzofuran derivatives, such as hydrogen bonding and π-π stacking, are also crucial in determining their physical properties and reactivity . Additionally, some benzofuran derivatives have been evaluated for their antioxidant properties, with certain compounds showing significant radical scavenging potency .
Scientific Research Applications
Catalytic Processes and Synthesis
Domino Catalytic Processes : A domino transformation involving CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters leads to 2,3-disubstituted benzofurans, showing potential in synthesizing derivatives of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran (Lu, Wang, Zhang, & Ma, 2007).
Palladium-Catalyzed Tandem Annulation : An eco-friendly method for constructing 2,3-difunctionalized benzofuran derivatives from 2-alkynylphenols using a palladium-catalyzed process, relevant for synthetic and pharmaceutical chemistry applications (Li, Zhu, Yang, Zhang, Wu, & Jiang, 2015).
Synthesis and Characterization
Synthesis of Diverse Benzofuran Derivatives : A study describes the synthesis of 3-iodo-2-phenylbenzofuran, highlighting the versatility in creating 2,3-disubstituted benzofurans, pertinent to the field of benzofuran derivatives including 2-(Iodomethyl)-2,3-dihydro-1-benzofuran (Yao, Yue, & Larock, 2014).
Diversity-Oriented Synthesis for Libraries : Efficient synthetic protocols for creating libraries based on 3-carboxy 2-aryl benzofuran and 2,3-dihydrobenzofuran scaffolds, crucial for discovering lead-like compounds with potential relevance to 2-(Iodomethyl)-2,3-dihydro-1-benzofuran (Qin, Vo, Nakhai, Andersson, & Elofsson, 2017).
Chemical Properties and Reactions
- Thermodynamics of Benzofuran Compounds : Research on the ideal-gas thermodynamic properties of 2,3-benzofuran derivatives, offering insights into the thermodynamic and kinetic aspects relevant to compounds like 2-(Iodomethyl)-2,3-dihydro-1-benzofuran (Steele & Chirico, 1990).
Biological and Pharmaceutical Applications
Antimicrobial Activities : A study on the synthesis and antimicrobial activities of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, indicating potential biological activities in benzofuran derivatives (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Molecular Docking and Biological Activities : Analysis of the structural and spectroscopic properties of benzofuran-carboxylic acids derivatives, including their biological activities against diseases like cancer, emphasizing the importance of benzofuran derivatives in drug discovery (Sagaama, Noureddine, Brandán, Jarczyk-Jedryka, Flakus, Ghalla, & ISSAOUI, 2020).
Synthesis of Benzofuran Derivatives : A patent review highlighting the synthesis and diverse biological activities of benzofuran compounds, including their pharmaceutical applications, which might extend to compounds like 2-(Iodomethyl)-2,3-dihydro-1-benzofuran (Dawood, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(iodomethyl)-2,3-dihydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDBAXBXJVIZMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315396 | |
Record name | 2-(Iodomethyl)-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30315396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Iodomethyl)-2,3-dihydro-1-benzofuran | |
CAS RN |
59152-49-7 | |
Record name | NSC294387 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294387 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Iodomethyl)-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30315396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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